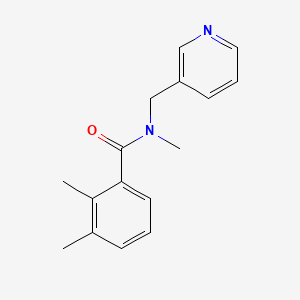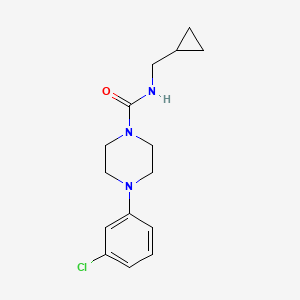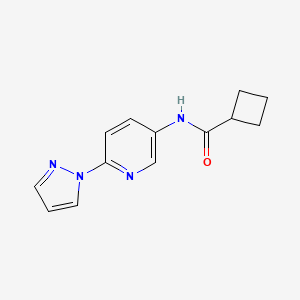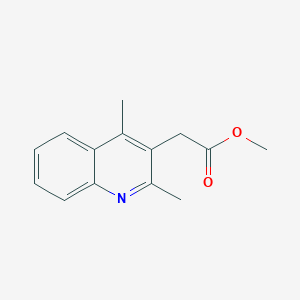
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA belongs to the class of quinoline derivatives and is known for its ability to interact with several biological targets. In
Mecanismo De Acción
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate interacts with several biological targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which is beneficial in treating neurodegenerative diseases. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been found to modulate the activity of several receptors, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. These receptors play a crucial role in regulating neuronal function and are potential targets for treating neurological disorders.
Biochemical and Physiological Effects:
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with several diseases. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been found to improve cognitive function and memory in animal studies. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been shown to possess antitumor properties, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has several advantages in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has a relatively low toxicity profile, making it safe for use in animal studies. However, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has some limitations. It is relatively unstable and can degrade over time, leading to a decrease in potency. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has shown promising results in several scientific research studies, and there are several future directions for its use. One potential direction is the development of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate-based drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate could be used in combination with other drugs to enhance their efficacy. Further studies are also needed to explore the potential of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate in treating inflammatory diseases and cancer. Finally, future research could focus on developing more stable and soluble forms of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate to improve its efficacy and ease of administration.
Métodos De Síntesis
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate can be synthesized through several methods, including the reaction of 2,4-dimethylquinoline with methyl bromoacetate in the presence of a base or the reaction of 2,4-dimethylquinoline with methyl chloroacetate in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions and the method used for purification.
Aplicaciones Científicas De Investigación
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has shown promising results in several scientific research studies. It has been found to possess antibacterial, antifungal, and antitumor properties. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been shown to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Propiedades
IUPAC Name |
methyl 2-(2,4-dimethylquinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-11-6-4-5-7-13(11)15-10(2)12(9)8-14(16)17-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVYQLBRQOBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

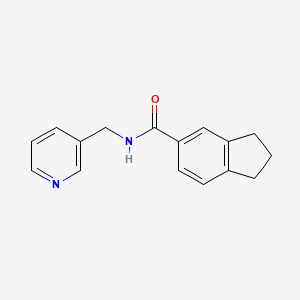
![6-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7470572.png)
![3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470583.png)
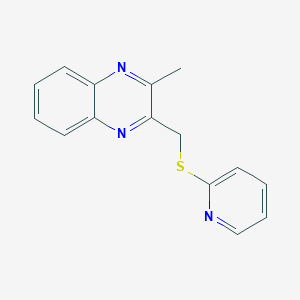
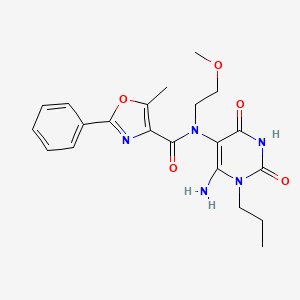
![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)
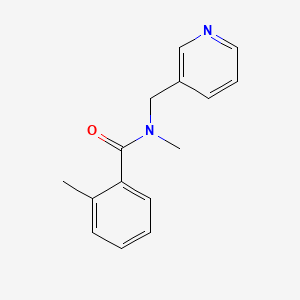
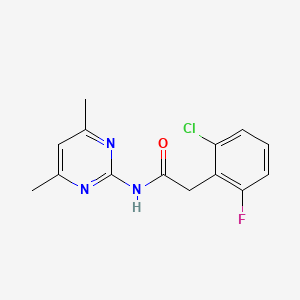
![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)
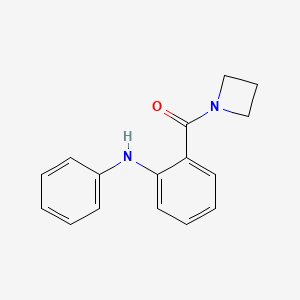
![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)
